N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzothiadiazole core with a methoxyethyl and methylthiophene substituent
Scientific Research Applications
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiophene derivatives, which have been reported to possess a wide range of therapeutic properties . .
Mode of Action
Thiophene derivatives are known to exhibit diverse biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The exact interaction of this specific compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives , it is likely that multiple pathways could be influenced
Result of Action
As a member of the thiophene derivatives, it is expected to exhibit a range of biological and physiological functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The methoxyethyl and methylthiophene substituents are then introduced through nucleophilic substitution and amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave irradiation to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzothiadiazole core can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazole derivatives and thiophene-based molecules. Examples include:
2-Methoxy-5-methylthiophene: A simpler thiophene derivative with similar structural features.
N-(2-methoxyethyl)methylamine: A related compound with a methoxyethyl substituent.
Uniqueness
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzothiadiazole core and thiophene substituent make it particularly interesting for applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-9-3-6-14(21-9)13(20-2)8-16-15(19)10-4-5-11-12(7-10)18-22-17-11/h3-7,13H,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEPXHDWIKWTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC3=NSN=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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